molecular formula C10H16ClN B1661459 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride CAS No. 91251-27-3

1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride

Cat. No.: B1661459
CAS No.: 91251-27-3
M. Wt: 185.69
InChI Key: XQDCTHGENBYORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H16ClN and a molecular weight of 185.7 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used in research due to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride typically involves the reaction of 2,5-dimethylbenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is purified through crystallization or recrystallization techniques . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Trace Amine-Associated Receptor Modulation

One of the most significant applications of 1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride is its role as a modulator of trace amine-associated receptors (TAARs). Recent studies have demonstrated that compounds related to this structure can activate TAAR1, which is implicated in various neurological functions and disorders such as schizophrenia. The compound showed promising agonistic activity with an EC50 value of approximately 0.507 μM, indicating potential for further development in treating neuropsychiatric conditions .

Antidepressant Activity

Research has indicated that derivatives of this compound may exhibit antidepressant-like effects. In vivo studies have shown that certain analogs can significantly reduce depressive behaviors in animal models. This activity is believed to be linked to their interaction with monoaminergic systems, suggesting a mechanism similar to traditional antidepressants .

Case Study 1: Modulation of TAARs in Schizophrenia Models

In a study published in Molecular Pharmacology, researchers synthesized several analogs based on this compound and tested their effects on TAAR1 modulation. The findings indicated that specific substitutions on the aromatic ring could enhance receptor activation, leading to improved behavioral outcomes in schizophrenia models .

Case Study 2: Antidepressant Effects in Rodent Models

A separate investigation focused on the antidepressant properties of this compound in rodent models of depression. The study found that administration of certain derivatives resulted in significant reductions in immobility time during forced swim tests, suggesting enhanced mood-lifting effects comparable to established antidepressants .

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific context of its use, whether in research or potential therapeutic applications .

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

Biological Activity

1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride, also known as a derivative of phenylethylamine, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethyl-substituted phenyl ring, which significantly influences its chemical properties and biological interactions. Its molecular formula is C11H16ClNC_{11}H_{16}ClN, with a molecular weight of approximately 201.71 g/mol. The presence of the amine group allows for potential interactions with various biological targets.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems. Key mechanisms include:

  • Receptor Binding : The compound acts as a ligand for adrenergic and dopaminergic receptors, influencing neurotransmitter release and uptake.
  • Signal Modulation : It may modulate signal transduction pathways by interacting with cell membrane receptors, thereby affecting cellular functions and responses.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various contexts:

  • Neuropharmacological Effects : Studies have shown that it can cross the blood-brain barrier, suggesting potential applications in treating neurological disorders. Its interaction with dopamine and norepinephrine pathways indicates stimulant properties similar to other compounds in its class .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further investigation in drug development against bacterial infections .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuropharmacologyInfluences dopamine and norepinephrine pathways
AntimicrobialPotential antibacterial activity noted
Toxicity StudiesIndications of liver function disorders at high doses

Case Studies

  • Neuropharmacological Study :
    A study investigated the effects of this compound on rat models. Results indicated increased locomotor activity and enhanced dopaminergic signaling, supporting its potential use as a stimulant or in treating conditions like ADHD .
  • Toxicological Assessment :
    In a tier II assessment involving high doses of the compound, significant increases in methaemoglobin levels were observed alongside decreased erythrocyte counts and altered liver function markers. These findings highlight the importance of dosage considerations in therapeutic applications .

Properties

IUPAC Name

1-(2,5-dimethylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-7-4-5-8(2)10(6-7)9(3)11;/h4-6,9H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDCTHGENBYORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91251-27-3
Record name Benzenemethanamine, α,2,5-trimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91251-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride
Reactant of Route 4
1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride
Reactant of Route 6
1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.